molecular formula C21H20F3NO4 B2738822 4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5,5,5-trifluoropentanoic acid CAS No. 2171950-52-8

4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5,5,5-trifluoropentanoic acid

Cat. No. B2738822
CAS RN: 2171950-52-8
M. Wt: 407.389
InChI Key: SJWGORHKAOTKOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon. It contains a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for the amino group . The compound also contains a trifluoropentanoic acid moiety.


Synthesis Analysis

The synthesis pathway for this compound involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with the allyl ester. The fluorenylmethoxycarbonyl (Fmoc) group is then removed, and the resulting amine is coupled with the methyl allyl carbonate.


Molecular Structure Analysis

The molecular formula of this compound is C24H26N2O6 and its molecular weight is 438.5 g/mol. The structure includes a fluorenylmethoxycarbonyl (Fmoc) group, an amino group, a methyl group, and a trifluoropentanoic acid moiety .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, the Fmoc group can be removed under basic conditions, revealing the free amine. Furthermore, the compound can participate in peptide coupling reactions, forming amide bonds.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its exact physical and chemical properties, such as melting point, boiling point, solubility, and stability, are not available from the current information.

Scientific Research Applications

Peptide Synthesis

The compound is a derivative of the fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in the synthesis of peptides . The Fmoc group serves as a protective group for the amino group during peptide synthesis. It can be removed under mild basic conditions, allowing for the sequential addition of amino acids in solid-phase peptide synthesis.

properties

IUPAC Name

4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-5,5,5-trifluoropentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3NO4/c22-21(23,24)13(9-10-19(26)27)11-25-20(28)29-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWGORHKAOTKOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CCC(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5,5,5-trifluoropentanoic acid

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